Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate
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Description
Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C19H12ClF3N4O3 and its molecular weight is 436.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in a range of synthetic reactions, such as the synthesis of pyrimido[4, 5-c]pyridazine derivatives (Miyamoto, Kimura, Matsumoto, & Minami, 1978), indicating its utility in developing novel chemical entities.
- Research on the synthesis of 1,6-dihydro-5-hydroxy-6-oxo-3-(trifluoromethyl)-4-pyridazinecarboxylates (Hegde & Jones, 1993) further showcases the versatility of this compound in chemical synthesis.
- Investigations into N-phenyl derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra(1,2,3,4,5,6-hexa)hydropyrido-[3,4-d]pyridazines and related compounds (Śladowska et al., 1998) highlight the potential of this compound in generating pharmacologically active substances.
Potential Applications in Drug Development
- Although the specific compound was not directly linked to drug development studies, related pyridazine derivatives have been investigated. For instance, the neuropharmacology of a similar compound, F 2692, shows potential anxiolytic properties (Assié et al., 2005). This suggests that derivatives of the compound could have potential applications in the development of new anxiolytic drugs.
Chemical Reactivity and Transformations
- The compound is involved in various chemical reactions, offering pathways to diverse derivatives. For example, reactions with hydrazine hydrate (Maeba & Castle, 1979) and synthesis of pyridazine derivatives (Nakagome, Misaki, & Komatsu, 1966) indicate its role in producing pharmacologically interesting compounds.
Properties
IUPAC Name |
methyl 4-chloro-6-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O3/c1-30-18(29)16-14(20)15(17(28)27(26-16)13-8-3-2-4-9-13)25-24-12-7-5-6-11(10-12)19(21,22)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGZSFGTHMGKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C(=C1Cl)N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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